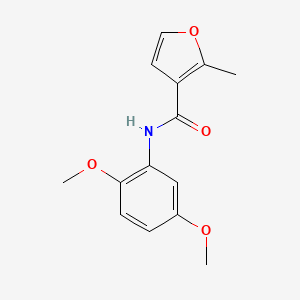![molecular formula C20H14ClN3O2S B5813691 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of phenothiazine, which is a heterocyclic compound used in the synthesis of various drugs.
Scientific Research Applications
4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential neuroprotective effects in Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. In addition, this compound has been found to exhibit antipsychotic activity in animal models of schizophrenia.
Mechanism of Action
The mechanism of action of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been suggested that this compound may modulate the activity of various enzymes such as caspases, which are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been found to exhibit antipsychotic activity in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments include its potential therapeutic applications in various diseases and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail to understand how it modulates various signaling pathways in cells. Additionally, future studies could focus on developing more efficient synthesis methods for this compound to facilitate its use in lab experiments.
Synthesis Methods
The synthesis of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves the condensation of 4-chlorobenzenecarboximidamide with 10H-phenothiazine-10-carbonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-11-9-13(10-12-14)19(22)23-26-20(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-12H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLXHFSNBXSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)



![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

